
9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is a complex organic molecule that appears to be a derivative of purine, a heterocyclic aromatic organic compound. It contains multiple functional groups, including a carboxamide, furan, and methoxy groups, which may contribute to its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including nucleophilic substitution and polycondensation, as seen in the preparation of a new aromatic dicarboxylic acid in the first paper . Although the synthesis of 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide is not described, similar synthetic strategies could potentially be employed, such as the use of nucleophilic substitution reactions to introduce specific functional groups onto the purine ring.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR and IR spectroscopy, as well as x-ray diffraction studies, as demonstrated in the second paper . These techniques could be applied to determine the configuration of the substituents on the purine ring of the compound , as well as to confirm the overall three-dimensional structure.
Chemical Reactions Analysis
The reactivity of a compound like 9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide would be influenced by its functional groups. For instance, the presence of a carboxamide group could allow for reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The furan ring could participate in Diels-Alder reactions due to its diene character. The methoxy groups might be involved in demethylation or influence the electron density of the aromatic system.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyamides, as discussed in the first paper, include high glass transition temperatures, thermal stability, and solubility in polar aprotic solvents . While the compound is not a polyamide, the presence of aromatic rings and methoxy groups could suggest similar solubility characteristics. The compound's stability and reactivity would also be influenced by the purine core and the specific arrangement of its substituents.
Scientific Research Applications
Chemical Synthesis and Molecular Design
Research on the synthesis of complex molecules highlights the importance of developing novel compounds for various applications, including pharmaceuticals and materials science. For instance, Owton et al. (1995) described the synthesis of an analogue of the osteoarthritis drug rhein, demonstrating the intricate steps involved in creating molecules with specific biological activities Owton, Brunavs, Miles, Dobson, & Steggles, 1995. Similarly, the work by Hui-min Wang and Hsiao (2014) on aromatic polyamides incorporating triphenylamine units illustrates the development of materials with enhanced redox stability and electrochromic performance, showing the potential of molecular design in creating advanced functional materials Wang & Hsiao, 2014.
Biological Evaluation and Potential Therapeutic Effects
The exploration of novel compounds for their biological activities is a critical aspect of scientific research. Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties. Their findings highlight the potential of structurally complex molecules in modulating biological pathways and providing therapeutic benefits Abu-Hashem, Al-Hussain, & Zaki, 2020.
Advanced Materials and Electrochromic Properties
The development of materials with specific properties, such as electrochromism, is another area of interest. Cha-Wen Chang and Guey-Sheng Liou (2008) synthesized novel aromatic polyamides with enhanced electrochromic properties, demonstrating the potential applications of organic compounds in smart materials and devices Chang & Liou, 2008.
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-9-4-6-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)10-5-7-11(27-2)13(8-10)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENXKILHQANKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

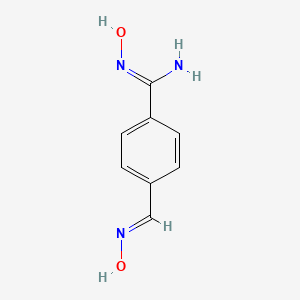
![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
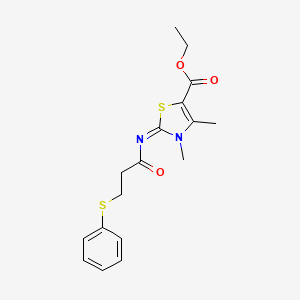
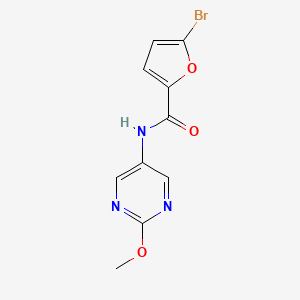
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
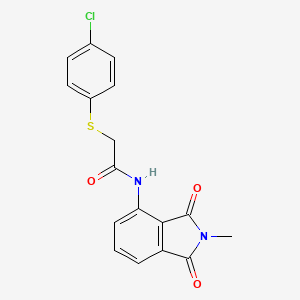

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)
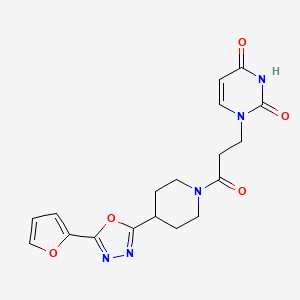
![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)
